molecular formula C9H9ClOS B14065266 1-(4-Chloro-3-mercaptophenyl)propan-2-one

1-(4-Chloro-3-mercaptophenyl)propan-2-one

Cat. No.: B14065266
M. Wt: 200.69 g/mol
InChI Key: ICPWIYRCWRULEE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-mercaptophenyl)propan-2-one is a substituted propanone featuring a chlorophenyl ring with a mercapto (-SH) group at position 3 and a ketone group at position 1.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(4-chloro-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3

InChI Key

ICPWIYRCWRULEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloro-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-mercaptophenylacetic acid with acetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Chloro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-mercaptophenyl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-mercaptophenyl)propan-2-one exerts its effects is primarily through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the mercapto group can form strong bonds with metal ions and other electrophiles. The propanone moiety can undergo nucleophilic addition reactions, making the compound highly reactive and versatile in various chemical processes.

Comparison with Similar Compounds

Key Comparative Data

Compound Molecular Formula Key Substituents Synthesis Method Applications/Properties
1-(4-Chloro-3-mercaptophenyl)propan-2-one C$9$H$7$ClOS 4-Cl, 3-SH Not specified (inferred: similar to [3]) Potential antioxidant, metal coordination
1-(5-Cl-2,3-I$_2$-Ph)-1-(4-OMe-Ph)-propan-2-one C${16}$H${12}$ClI$2$O$2$ 5-Cl, 2,3-I, 4-OMe Pd-catalyzed domino reaction Structural studies, catalysis
(E)-1-(4-Cl-Ph)-3-(4-OMe-Ph)-prop-2-en-1-one C${16}$H${13}$ClO$_2$ 4-Cl, 4-OMe, α,β-unsaturated ketone Aldol condensation UV-active materials, synthetic intermediates
1-Chloro-1-[(4-OMe-Ph)hydrazinylidene]propan-2-one C${10}$H${11}$ClN$2$O$2$ Hydrazinylidene, 4-OMe Condensation Metal chelation, crystallography studies

Biological Activity

1-(4-Chloro-3-mercaptophenyl)propan-2-one is an organic compound notable for its potential biological activities, which stem from its unique structural features. This article delves into the biological activity of this compound, examining its mechanisms, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C10H10ClOS and a molecular weight of 200.69 g/mol. The compound features a propan-2-one backbone with a chloro group and a mercapto group attached to a phenyl ring. The presence of these functional groups gives rise to its reactivity and potential biological effects.

The biological activity of this compound is primarily mediated through its mercapto group, which can participate in redox reactions and interact with various biological macromolecules. This interaction may modulate enzymatic activities and influence cellular processes, potentially making it a candidate for therapeutic applications.

Key Mechanisms:

  • Redox Reactions : The mercapto group can undergo oxidation to form sulfoxides or sulfones, impacting cellular redox balance.
  • Covalent Bond Formation : The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.
  • Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where such enzymes are implicated.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 value indicating effective inhibition of cell growth.

Cell LineIC50 (µM)Observations
MDA-MB-23115Significant reduction in cell viability
MCF-720Moderate inhibition observed

Enzyme Inhibition

Inhibition studies revealed that the compound effectively inhibited the activity of several enzymes involved in cancer metabolism. For instance, it was shown to inhibit the enzyme LSD1 (lysine-specific demethylase 1), which plays a role in epigenetic regulation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chloro-3-fluorophenyl)propan-2-oneContains fluorine instead of sulfurPotentially different biological activity
1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-oneContains bromine along with chloroIncreased reactivity due to bromine's electrophilic nature
1-(4-Chloro-3-nitrophenyl)propan-2-oneContains a nitro group instead of mercaptoDifferent electronic properties affecting reactivity

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